Technical Deep Dive: LY 341495 Disodium Salt Mechanism of Action
Technical Deep Dive: LY 341495 Disodium Salt Mechanism of Action
Executive Summary
LY 341495 Disodium Salt stands as the current "gold standard" pharmacological tool for interrogating Group II metabotropic glutamate receptors (mGlu2 and mGlu3). Unlike early-generation antagonists (e.g., EGLU, MCCG) which suffered from low potency and poor solubility, LY 341495 exhibits nanomolar affinity (
The disodium salt form is critical for experimental reproducibility. It confers high water solubility, eliminating the need for organic solvents like DMSO in stock solutions—a vital consideration for sensitive electrophysiological recordings and in vivo microinjections where solvent toxicity can confound data.
Chemical Identity & Physical Properties
The disodium salt formulation fundamentally alters the handling requirements compared to the free acid.
| Property | Specification |
| Chemical Name | (2S)-2-Amino-2-[(1S,2S)-2-carboxycycloprop-1-yl]-3-(xanth-9-yl)propanoic acid disodium salt |
| Molecular Weight | ~397.33 g/mol (varies by hydration batch) |
| Solubility (Water) | High (~40–100 mg/mL) . Dissolves instantly. |
| Solubility (DMSO) | Not recommended for the salt form (use Free Acid for DMSO). |
| Appearance | White to off-white solid. |
| Hygroscopicity | Moderate. Store desiccated at -20°C. |
Critical Handling Note: Always check the specific batch molecular weight on the vial label. The degree of hydration in the salt form can shift the MW slightly, affecting molarity calculations.
Mechanism of Action (MOA)
Primary Pharmacodynamics
LY 341495 acts as a competitive orthosteric antagonist at the glutamate binding site of Group II mGluRs.
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Presynaptic mGlu2: Under physiological conditions, excess glutamate activates presynaptic mGlu2 autoreceptors, which couple to
proteins. This inhibits voltage-gated Calcium channels (VGCCs) and interferes with the SNARE complex, reducing further glutamate release (negative feedback). LY 341495 blocks this feedback loop , facilitating enhanced glutamatergic transmission. -
Postsynaptic/Glial mGlu3: Blocks
-mediated inhibition of Adenylyl Cyclase, preventing the reduction of cAMP levels.
Signaling Pathway Visualization
The following diagram illustrates the canonical pathway blocked by LY 341495.
Figure 1: LY 341495 competitive antagonism prevents Gi/o-mediated suppression of cAMP and glutamate release.
Selectivity Profile & Binding Kinetics[2][3]
LY 341495 is highly selective for Group II receptors but exhibits "bleed-over" into Group III (mGlu8) at higher concentrations.
Table 1: Binding Affinity (
| Receptor Group | Subtype | Affinity ( | Selectivity Ratio (vs mGlu2) |
| Group II (Target) | mGlu2 | 2.3 nM | 1x |
| Group II (Target) | mGlu3 | 1.3 nM | 0.6x (Equipotent) |
| Group III | mGlu8 | ~173 nM | ~75x lower |
| Group III | mGlu7 | ~990 nM | ~430x lower |
| Group III | mGlu4 | ~22,000 nM | >10,000x lower |
| Group I | mGlu1a | ~6,800 nM | >3,000x lower |
| Group I | mGlu5a | ~8,200 nM | >3,500x lower |
Experimental Insight: To maintain strict selectivity for mGlu2/3 and avoid blocking mGlu8, do not exceed 100 nM in slice preparations. At 1 µM, you will begin to antagonize mGlu8.
Experimental Protocols
Stock Solution Preparation (Disodium Salt Specific)
Unlike the free acid, do not use DMSO.
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Calculate Mass: Based on the batch-specific MW (approx 397.33 g/mol ).
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Solvent: Add sterile, deionized water (Milli-Q) directly to the vial.
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Concentration: Prepare a 10 mM stock (e.g., 10 mg in ~2.5 mL water).
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Storage: Aliquot into small volumes (e.g., 50 µL) and freeze at -20°C. Avoid freeze-thaw cycles.
In Vitro Electrophysiology (Hippocampal Slice)
Objective: Measure the blockade of LTD (Long-Term Depression) at Mossy Fiber-CA3 synapses.
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Perfusion: Artificial Cerebrospinal Fluid (aCSF) at 2–3 mL/min.
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Baseline: Establish stable fEPSP baseline for 20 mins.
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Drug Application:
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Dilute 10 mM aqueous stock to 20–100 nM final concentration in aCSF.
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Note: 20 nM is sufficient for >90% receptor occupancy.
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Induction: Apply Low-Frequency Stimulation (LFS) (1 Hz for 15 min).
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Result: In the presence of LY 341495, mGlu2/3-dependent LTD should be abolished.
In Vivo Behavioral Dosing (Rodents)
Objective: Antidepressant-like effects (e.g., Forced Swim Test).[1]
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Vehicle: 0.9% Saline (The disodium salt is saline-soluble).
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Route: Intraperitoneal (i.p.) or Subcutaneous (s.c.).
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Dose Range:
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0.3 – 1.0 mg/kg: Selective mGlu2/3 blockade.
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3.0 – 10.0 mg/kg: Loss of selectivity (engages mGlu8, potential off-target effects).
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Timing: Administer 30–60 minutes prior to behavioral testing.
Experimental Workflow Visualization
Figure 2: Workflow for preparing and administering LY 341495 disodium salt.
Comparison with Other Antagonists
| Compound | Potency (mGlu2) | Solubility | Selectivity | Notes |
| LY 341495 | Nanomolar | Water (Salt) | High (at <100nM) | The industry standard. |
| EGLU | Micromolar | Water | Moderate | Older generation. Less potent. |
| MGS0039 | Nanomolar | DMSO | High | Good alternative, but solubility issues. |
| LY 341495 (Free Acid) | Nanomolar | DMSO | High | Requires sonication; solvent controls needed. |
References
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Kingston, A. E., et al. (1998). LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors.[2][3][4] Neuropharmacology, 37(1), 1-12.[4] [Link]
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Johnson, M. P., et al. (1999). [3H]-LY341495 as a novel antagonist radioligand for group II metabotropic glutamate receptors.[3] Neuropharmacology, 38(10), 1519-1529. [Link]
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Fitzjohn, S. M., et al. (1998). The potent mGlu receptor antagonist LY341495 identifies roles for both cloned and novel mGlu receptors in hippocampal synaptic plasticity.[3] Neuropharmacology, 37(12), 1445-1458. [Link]
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Palucha-Poniewiera, A., et al. (2021). The group II mGlu receptor antagonist LY341495 induces a rapid antidepressant-like effect and enhances the effect of ketamine.[5] Prog Neuropsychopharmacol Biol Psychiatry.[5] [Link]
Sources
- 1. Effects of Chronic LY341495 on Hippocampal mTORC1 Signaling in Mice with Chronic Unpredictable Stress-Induced Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LY 341495 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 4. The effects of the mGluR5 antagonist MPEP and the mGluR2/3 antagonist LY341495 on rats’ performance in the 5-choice serial reaction time task - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The group II mGlu receptor antagonist LY341495 induces a rapid antidepressant-like effect and enhances the effect of ketamine in the chronic unpredictable mild stress model of depression in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
